An In-depth Technical Guide to the Chemical Properties of Benzyl Tiglate
An In-depth Technical Guide to the Chemical Properties of Benzyl Tiglate
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of compounds like Benzyl (B1604629) tiglate is fundamental. This technical guide provides a comprehensive overview of the key chemical and physical characteristics of Benzyl tiglate, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.
Core Chemical and Physical Properties
Benzyl tiglate, a benzyl ester of tiglic acid, is recognized for its characteristic fruity and somewhat floral aroma. It is a colorless to pale yellow liquid under standard conditions.[1] The following tables summarize its key quantitative properties.
Table 1: Identification and Structural Information
| Identifier | Value | Reference |
| CAS Number | 37526-88-8 | [1][2][3][4][5][6] |
| Molecular Formula | C12H14O2 | [1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Weight | 190.24 g/mol | [2][3][4][5][7][8][9][11] |
| IUPAC Name | benzyl (E)-2-methylbut-2-enoate | [4][5][6][10] |
| SMILES | C/C=C(\C)/C(=O)OCC1=CC=CC=C1 | [10] |
| InChI | InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+ | [1][4][5][6][10] |
Table 2: Physicochemical Properties
| Property | Value | Conditions | Reference |
| Boiling Point | 250 °C | at 760 mmHg | [7][11] |
| 139 °C | at 9 mmHg | [2][7][8] | |
| 267.7 °C | at 760 mmHg | [12] | |
| 269.66 °C | Estimated (Stein & Brown method) | [13] | |
| Melting Point | 22.67 °C | Estimated | [13] |
| Density | 1.029 - 1.034 g/cm³ | at 25.00 °C | [7] |
| 1.0431 g/cm³ | at 12 °C | [2][8] | |
| 1.033 g/cm³ | [12] | ||
| Refractive Index | 1.5150 - 1.5210 | at 20.00 °C | [7] |
| 1.522 | at 20 °C | [8][12] | |
| Vapor Pressure | 0.001 mmHg | at 20.00 °C | [7] |
| 0.008 mmHg | at 25.00 °C (estimated) | [11] | |
| 0.00941 mmHg | at 25 °C (estimated) | [13] | |
| Flash Point | > 110.00 °C | [7] | |
| > 230 °F | [8] | ||
| 135.9 °C | [12] | ||
| 276.00 °F (135.56 °C) | [11] | ||
| Solubility | Insoluble in water | [7][8][9] | |
| 61.75 mg/L | in water at 25 °C (estimated) | [7][11][13] | |
| Soluble in alcohol and organic solvents | [7][8][9][11] | ||
| logP (o/w) | 3.036 | Estimated | [7][11] |
| 3.40 | Estimated | [13] |
Experimental Protocols
The determination of the physicochemical properties of Benzyl tiglate relies on established analytical techniques. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of Benzyl tiglate can be determined using a standard distillation method under atmospheric or reduced pressure.
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Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a heating mantle, and a vacuum pump (for reduced pressure distillation).
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Procedure:
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A sample of Benzyl tiglate is placed in the round-bottom flask along with boiling chips.
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The distillation apparatus is assembled. For vacuum distillation, the system is connected to a vacuum pump and the pressure is stabilized.
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The sample is heated gently using the heating mantle.
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The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. The pressure is also recorded.
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Measurement of Density
The density of liquid Benzyl tiglate can be accurately measured using a pycnometer.
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Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature water bath.
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Procedure:
-
The empty pycnometer is weighed.
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It is then filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.
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The pycnometer is dried and then filled with Benzyl tiglate.
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The filled pycnometer is brought to the same temperature in the water bath and then weighed.
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The density of Benzyl tiglate is calculated by dividing the mass of the sample by the volume of the pycnometer.
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Spectroscopic Analysis: Infrared (IR) and Nuclear Magnetic Resonance (NMR)
Spectroscopic methods are crucial for confirming the molecular structure of Benzyl tiglate.
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Infrared (IR) Spectroscopy:
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Methodology: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the sample holder of an IR spectrometer. The instrument passes a beam of infrared light through the sample and records the frequencies at which the light is absorbed.
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Expected Absorptions: The IR spectrum of Benzyl tiglate is expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1715 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-O stretch (around 1250-1000 cm⁻¹), as well as absorptions corresponding to the aromatic ring. The NIST WebBook provides access to the gas-phase IR spectrum of Benzyl tiglate.[6][14]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Methodology: A small amount of Benzyl tiglate is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. Both ¹H and ¹³C NMR spectra are typically acquired.
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Expected Signals:
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¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic and methylene (B1212753) protons), and the protons of the tiglate moiety (vinyl and methyl protons) would be observed. The chemical shifts, splitting patterns, and integration of these signals provide detailed structural information.
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¹³C NMR: Signals for each unique carbon atom in the molecule would be present, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the tiglate group. ChemicalBook provides access to spectral data for Benzyl tiglate, including ¹H NMR and ¹³C NMR.[15]
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Synthesis Workflow
Benzyl tiglate is synthesized via the esterification of tiglic acid with benzyl alcohol. This reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product side.[8][9]
References
- 1. CAS 37526-88-8: Benzyl tiglate | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Benzyl tiglate [webbook.nist.gov]
- 5. Benzyl tiglate (CAS 37526-88-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Benzyl tiglate [webbook.nist.gov]
- 7. (E)-benzyl tiglate, 37526-88-8 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. PubChemLite - Benzyl tiglate (C12H14O2) [pubchemlite.lcsb.uni.lu]
- 11. benzyl tiglate, 67674-41-3 [thegoodscentscompany.com]
- 12. Page loading... [guidechem.com]
- 13. thegoodscentscompany.com [thegoodscentscompany.com]
- 14. Benzyl tiglate [webbook.nist.gov]
- 15. BENZYL TIGLATE(37526-88-8) 1H NMR spectrum [chemicalbook.com]
